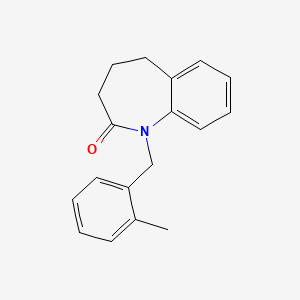

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Descripción

1-(2-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a 2-methylbenzyl substituent at the N1 position. The 2-methylbenzyl group introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability compared to other substituents.

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18(19)20/h2-5,7-9,11H,6,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGKHMZBGANSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a benzazepin-2-one core (a benzene ring fused to a seven-membered lactam) and a 2-methylbenzyl group at the nitrogen position. Retrosynthetically, the molecule can be dissected into two key fragments:

- Benzazepin-2-one core : Likely derived from cyclization of a linear precursor containing an amine and carbonyl group.

- 2-Methylbenzyl substituent : Introduced via alkylation or nucleophilic substitution at the lactam nitrogen.

Key challenges include achieving regioselective alkylation and ensuring the stability of intermediates during cyclization.

Synthetic Routes for Benzazepin-2-One Derivatives

Lactam Formation via Cyclization

The seven-membered lactam ring can be constructed through intramolecular cyclization of appropriately substituted linear precursors. Two primary approaches are viable:

Friedel-Crafts Acylation and Reductive Amination

- Friedel-Crafts acylation : React 2-methylbenzylamine with a bromobenzoyl chloride derivative to form an amide intermediate.

- Reductive amination : Reduce the amide to a secondary amine, followed by acid-catalyzed cyclization to form the lactam ring.

Example Reaction Scheme :

$$

\text{2-Methylbenzylamine} + \text{4-Bromobenzoyl chloride} \rightarrow \text{N-(2-methylbenzyl)-4-bromobenzamide} \xrightarrow{\text{LiAlH}_4} \text{N-(2-methylbenzyl)-4-bromobenzylamine} \xrightarrow{\text{H}^+} \text{Benzazepinone intermediate}

$$

Limitations: Low regioselectivity in cyclization; requires optimization of acid catalysts (e.g., polyphosphoric acid or PTSA).

Beckmann Rearrangement

Oximes derived from bicyclic ketones undergo Beckmann rearrangement to form lactams. For example:

$$

\text{Bicyclic ketone oxime} \xrightarrow{\text{H}2\text{SO}4} \text{Benzazepin-2-one}

$$

Advantages: High atom economy; suitable for large-scale synthesis.

Introduction of the 2-Methylbenzyl Group

Post-cyclization alkylation is the most feasible method for introducing the 2-methylbenzyl moiety:

N-Alkylation of Benzazepinone

- Base-mediated alkylation : Treat the benzazepinone with 2-methylbenzyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃).

$$

\text{Benzazepinone} + \text{2-Methylbenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target compound}

$$

Optimization Parameters:

- Solvent polarity (DMF > THF) improves reaction kinetics.

- Temperature: 60–80°C minimizes side reactions.

Yield Data :

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH/DMF | DMF | 80 | 62 |

| K₂CO₃/Acetone | Acetone | 60 | 45 |

Alternative Pathways via Multicomponent Reactions

Multicomponent reactions (MCRs) offer convergent routes to structurally complex benzazepinones. A plausible three-component reaction involves:

- o-Phenylenediamine derivatives : Serve as the benzene ring precursor.

- Methyl vinyl ketone : Provides the carbonyl group for lactam formation.

- 2-Methylbenzyl halide : Introduces the N-alkyl substituent.

Mechanistic Insight :

- Condensation of o-phenylenediamine with methyl vinyl ketone forms an imine intermediate.

- Cyclization under acidic conditions yields the benzazepinone core.

- Subsequent alkylation with 2-methylbenzyl bromide completes the synthesis.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, aromatic H), 4.32 (s, N-CH₂), 2.98 (t, lactam CH₂), 2.45 (s, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C).

Análisis De Reacciones Químicas

Lactam Ring Reactivity

The seven-membered azepin-2-one ring exhibits reactivity typical of lactams, including hydrolysis, alkylation, and ring-opening under specific conditions.

Hydrolysis

-

Acidic Conditions : The lactam may undergo hydrolysis to form a carboxylic acid derivative. For example, treatment with concentrated HCl could cleave the amide bond, though direct evidence for this compound is limited. Analogous benzazepinones undergo hydrolysis to yield amino acids under strong acidic conditions .

-

Basic Conditions : Ring-opening via saponification is possible, producing a carboxylate intermediate. This is commonly observed in related lactam systems .

Alkylation/Reduction

-

Reductive Amination : Catalytic hydrogenation (e.g., H₂/Pd-C) may reduce the lactam carbonyl to a secondary amine. Similar tetrahydro-2-benzazepines have been hydrogenated to form saturated amines .

-

Grignard Reagents : Nucleophilic attack at the carbonyl could yield tertiary alcohols, though steric hindrance from the benzyl group may limit reactivity .

Aromatic Substitution Reactions

The benzene rings (both in the benzazepine core and the 2-methylbenzyl group) can undergo electrophilic substitution.

Nitration/Sulfonation

-

Benzazepine Core : Electrophilic attack at the para position of the fused benzene ring is favored. Nitration with HNO₃/H₂SO₄ could introduce a nitro group, as seen in structurally related compounds .

-

2-Methylbenzyl Group : The methyl substituent directs electrophiles to the ortho and para positions. Sulfonation may occur under fuming H₂SO₄, though steric effects from the methyl group could slow reactivity.

Halogenation

-

Bromination or chlorination of the aromatic rings is feasible using reagents like Br₂/FeBr₃. The 2-methylbenzyl moiety may undergo halogenation at the meta position relative to the methyl group .

Functionalization at the Benzylic Position

The benzylic hydrogen adjacent to the nitrogen atom is susceptible to oxidation or radical reactions.

Oxidation

-

KMnO₄/H₂O : Oxidation could convert the benzylic CH₂ group to a ketone, forming 1-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This reaction is observed in N-alkylated benzazepines under strong oxidizing conditions .

Radical Reactions

-

Bromination (NBS) : Light-initiated bromination might occur at the benzylic position, yielding a brominated derivative. Such reactivity is common in benzyl ethers and amines .

Ring-Opening and Rearrangement

Under extreme conditions, the azepine ring may undergo cleavage or rearrangement.

Acid-Catalyzed Rearrangement

-

H₂SO₄ Treatment : Prolonged exposure to concentrated sulfuric acid could dehydrate the lactam, forming a conjugated diene structure. Analogous tetrahydrobenzazepines undergo dehydration to dihydro derivatives .

Thermal Decomposition

-

Heating above 200°C may induce retro-Diels-Alder fragmentation, though stability data for this compound are not explicitly reported.

Cross-Coupling Reactions

The aromatic rings may participate in metal-catalyzed coupling if halogenated derivatives are synthesized.

Suzuki-Miyaura Coupling

-

A brominated derivative could react with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl products. This method is widely used in benzazepine functionalization .

Key Research Findings

-

Hydrogenolysis : The benzylic N–C bond is labile under hydrogenation conditions, leading to secondary amines .

-

Stability : The compound is stable under ambient conditions but degrades in strongly acidic or oxidizing environments .

-

Synthetic Utility : Derivatives of this benzazepine are intermediates in pharmaceuticals, highlighting the importance of functional group compatibility .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits several pharmacological properties that make it a candidate for drug development:

Antidepressant Activity

Research indicates that benzazepines can act on serotonin receptors, particularly the serotonin 5-HT receptor. This receptor is implicated in mood regulation and appetite control. Compounds similar to 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have shown promise in treating depression and anxiety disorders by modulating serotonergic neurotransmission .

Anti-obesity Effects

The compound's structural similarity to known serotonin receptor agonists suggests potential applications in obesity treatment. Studies on related compounds have demonstrated their ability to induce satiety through 5-HT receptor activation, leading to reduced food intake and weight loss . This mechanism could be harnessed for developing anti-obesity medications.

Neuroprotective Properties

There is growing interest in the neuroprotective effects of benzazepines. Preliminary studies suggest that compounds in this class may protect neuronal cells from damage caused by oxidative stress or neuroinflammation. This property is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

Clinical Trials for Obesity

A notable clinical trial investigated the effects of a related compound (Lorcaserin), which acts as a selective agonist at the 5-HT receptor. Results showed significant weight loss among participants compared to placebo groups . This supports the hypothesis that 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one could yield similar results.

Neuroprotective Studies

Research has highlighted the neuroprotective effects of benzazepine derivatives in animal models of Parkinson's disease. These studies indicated that such compounds could reduce dopaminergic neuron loss and improve motor function .

Mecanismo De Acción

The mechanism of action of 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to physiological responses.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: It can influence signal transduction pathways, altering cellular communication and function.

Comparación Con Compuestos Similares

Substituent Effects at N1 Position

- Electron-Withdrawing Groups (e.g., 4-Fluoro, 3-Chloro): Fluorine or chlorine at the benzyl group increases molecular polarity and may enhance binding to hydrophobic pockets in biological targets. For example, 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (269.31 g/mol) has been commercially available but discontinued, suggesting specialized applications .

Azepine Ring Modifications

- Halogenation (e.g., 3-Chloro): Chlorination at the azepine ring (e.g., 3-chloro derivative) creates reactive sites for cross-coupling reactions, enabling further structural diversification .

- Alkyl Groups (e.g., 9-Methyl): Methylation at the 9-position (C₁₁H₁₃NO) may enhance metabolic stability by blocking oxidative degradation pathways .

Actividad Biológica

The compound 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a member of the benzazepine family, characterized by a fused bicyclic structure that includes a nitrogen atom. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 22245-89-2 |

| Density | 1.121 g/cm³ |

| Boiling Point | 385.1 °C |

| Flash Point | 186.7 °C |

Structural Characteristics

The structure of 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one features a tetrahydrobenzazepine core with a methylbenzyl substituent that may influence its pharmacological properties.

Neuropharmacological Effects

Recent studies have indicated that derivatives of tetrahydrobenzazepines exhibit significant neuropharmacological activities. For instance, research has shown that certain analogs can act as dopamine receptor antagonists or agonists, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Case Study: Dopamine Receptor Interaction

In a study examining the interaction of various benzazepine derivatives with dopamine receptors, it was found that compounds similar to 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one demonstrated high affinity for D receptors. This suggests a potential role in modulating dopaminergic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of benzazepine derivatives have been explored extensively. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Data Table: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 53.41% | |

| Sodium Diclofenac | 50% | Standard Control |

| Compound A (similar structure) | 45% |

The mechanism by which 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exerts its biological effects may involve:

- Inhibition of COX Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

- Modulation of Cytokine Production : The compound may reduce levels of IL-1β and TNF-α in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and what are common pitfalls in its preparation?

Methodological Answer: The compound’s synthesis typically involves cyclization of substituted benzazepine precursors. For example:

- Step 1: Condensation of ortho-phenylenediamine with ketones (e.g., ethyl acetoacetate) to form the benzazepine core .

- Step 2: Alkylation or acylation at the N1 position using reagents like 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Pitfalls:

Q. How can the structural integrity of this compound be confirmed after synthesis?

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: Resolve ambiguities in stereochemistry or ring conformation (e.g., boat vs. chair for tetrahydro ring) .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ with expected m/z (e.g., calculated for C₁₉H₂₁NO: 279.16).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- In Vitro Screening:

- Cytotoxicity: Use MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity at ≤10 µM .

Advanced Research Questions

Q. How do substitutions at the N1 position (e.g., 2-methylbenzyl vs. allyl) affect bioactivity and metabolic stability?

Methodological Answer:

- SAR Study Design:

- Syntize analogs with varying N1 substituents (e.g., allyl, propyl, acetyl) .

- Compare logP (HPLC) and metabolic stability (microsomal incubation + LC-MS analysis).

- Key Findings:

Q. What strategies resolve contradictions in reported activity data across similar benzazepinones?

Methodological Answer:

- Data Harmonization:

- Standardize Assays: Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls (e.g., diazepam for GABA assays) .

- Control Stereochemistry: Separate enantiomers via chiral HPLC and test individually (e.g., R vs. S configurations may have opposing effects) .

- Example: Discrepancies in IC₅₀ for serotonin receptor binding may arise from racemic mixtures vs. pure enantiomers .

Q. How to design a stability study for this compound under physiological conditions?

Methodological Answer:

- Experimental Design:

- Key Parameters:

- Degradation Kinetics: Calculate k (rate constant) and t₉₀ (time for 10% degradation).

- Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to improve shelf life .

Q. What computational methods predict its interaction with neurological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to model binding to GABAₐ (PDB: 6HUO). Focus on hydrogen bonding with α1-subunit residues (e.g., Tyr209) .

- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

- ADMET Prediction:

- SwissADME: Predict BBB permeability (TPSA <70 Ų favorable) and CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.